molecular formula C19H21BrN2O B2437994 2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797899-47-8

2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2437994
CAS No.: 1797899-47-8
M. Wt: 373.294
InChI Key: HJLCJXDVCUWMLR-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is an organic compound that features a bromophenyl group and a phenylpyrrolidinylmethyl group attached to an acetamide backbone

Scientific Research Applications

2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced to form the 4-bromophenylamine.

    Acylation: The 4-bromophenylamine is acylated with an acetic anhydride derivative to form the acetamide.

    Formation of the Pyrrolidine Derivative: The final step involves the reaction of the acetamide with 1-phenylpyrrolidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodophenyl derivatives or other substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-16-10-8-15(9-11-16)13-19(23)21-14-18-7-4-12-22(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLCJXDVCUWMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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